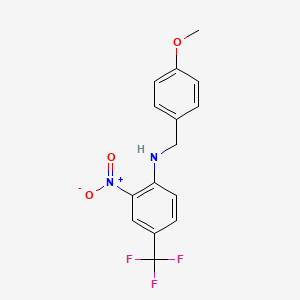

N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline

Description

N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline (CAS: 849-58-1) is a nitroaniline derivative featuring a trifluoromethyl group at the para position and a 4-methoxybenzyl substituent on the amine nitrogen. Its molecular formula is C₁₅H₁₃F₃N₂O₃, with a molecular weight of 312.25 g/mol . The compound is primarily utilized in laboratory settings, with a purity of 90% as reported by commercial suppliers . Its structure combines electron-withdrawing (nitro, trifluoromethyl) and electron-donating (methoxybenzyl) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O3/c1-23-12-5-2-10(3-6-12)9-19-13-7-4-11(15(16,17)18)8-14(13)20(21)22/h2-8,19H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXVLZZQGGRYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the nitration of 4-(trifluoromethyl)aniline followed by the introduction of the methoxybenzyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy and nitro groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(4-Methoxybenzyl)-2-amino-4-(trifluoromethyl)aniline.

Scientific Research Applications

Chemistry

N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline serves as a versatile building block in synthetic organic chemistry. Its applications include:

- Synthesis of Complex Molecules : Utilized in the construction of more complex organic structures through various chemical reactions, such as nucleophilic aromatic substitution and reduction reactions.

- Reagent in Organic Reactions : Acts as a reagent in diverse organic reactions due to its reactive functional groups.

Biology

The compound's biological activities are under investigation, particularly for:

- Antimicrobial Properties : Research indicates potential effectiveness against various bacterial strains, including Gram-negative bacteria. Studies have shown that it can enhance the efficacy of existing antibiotics by overcoming bacterial resistance mechanisms .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor modulation. Its ability to penetrate cell membranes enhances its therapeutic potential against cancer cells .

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug development:

- Pharmaceutical Development : The compound is being studied for its potential as a novel therapeutic agent targeting specific diseases, particularly cancers and infectious diseases. Its unique structural features may contribute to improved pharmacokinetic properties compared to existing drugs .

Case Studies

-

Antibacterial Activity :

A study evaluated the efficacy of this compound against E. coli strains with varying resistance profiles. Results indicated that the compound significantly reduced bacterial growth when combined with traditional antibiotics, highlighting its potential as an adjuvant therapy . -

Cancer Research :

In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines by inducing apoptosis. The mechanism was linked to its ability to modulate critical signaling pathways associated with cell survival .

Mechanism of Action

The mechanism by which N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs differ in the nature of substituents on the aniline ring or the N-alkyl/aryl group. Below is a comparative analysis:

Physicochemical Properties

- Solubility: The trifluoromethyl group enhances lipophilicity, while methoxybenzyl may improve solubility in polar aprotic solvents. DNTA’s diethylaminoethoxy group increases water solubility compared to the target compound .

- Thermal Stability : Crystal structure analyses (e.g., ) suggest that nitro and trifluoromethyl groups contribute to high melting points and thermal stability .

Biological Activity

N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₅H₁₃F₃N₂O₃, with a molecular weight of approximately 320.27 g/mol. The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃F₃N₂O₃ |

| Molecular Weight | 320.27 g/mol |

| CAS Number | 150493-77-9 |

| Hazard Classification | Irritant |

Anticancer Activity

Recent studies have shown that compounds containing the trifluoromethyl group exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated potent inhibitory effects against various receptor tyrosine kinases (RTKs), which are critical in cancer progression.

- Inhibition of Receptor Tyrosine Kinases : A study found that analogues with the trifluoromethyl group showed over 90% inhibition against EGFR at concentrations as low as 10 nM, indicating a strong potential for use in targeted cancer therapies .

- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that several compounds with similar structures exhibited significant cytotoxic effects on hematological and solid tumor cell lines, outperforming standard chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Kinase Activity : The trifluoromethyl group likely enhances binding affinity to the ATP-binding site of kinases due to increased hydrophobic interactions.

- Induction of Apoptosis : Compounds in this class have been associated with the activation of apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl and nitro groups) significantly enhances the potency of these compounds against cancer cell lines.

- Linker Variability : Variations in the linker between the aromatic ring and the nitrogen moiety can alter bioavailability and efficacy, suggesting that careful design is essential for developing more effective derivatives .

Case Studies

- Case Study on Anticancer Efficacy : A compound structurally similar to this compound was tested in preclinical models for its efficacy against breast cancer. Results indicated a significant reduction in tumor size when administered in combination with existing chemotherapy drugs, highlighting its potential as an adjunct therapy .

- DPP-4 Inhibition : Some studies have explored the use of similar compounds as DPP-4 inhibitors for treating type 2 diabetes mellitus. The incorporation of trifluoromethyl groups has been shown to enhance inhibitory activity, suggesting a broader therapeutic application beyond oncology .

Q & A

Basic Question

- Nitro Group (-NO₂) : Acts as a strong electron-withdrawing group, directing electrophilic substitution to specific positions. It can undergo reduction to form reactive intermediates (e.g., hydroxylamines) under biological conditions .

- Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability, improving membrane permeability .

- 4-Methoxybenzyl (-CH₂C₆H₄OMe) : The methoxy group increases electron density, potentially stabilizing intermediates during synthesis. It may also influence pharmacokinetics by modulating solubility .

Methodological Insight : Use Hammett constants to predict substituent effects on reaction rates .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Question

Contradictions may arise from:

- Structural Analogues : Compare activity with similar compounds (e.g., N-ethyl or N-methyl derivatives) to isolate the impact of the 4-methoxybenzyl group .

- Assay Conditions : Standardize assays (e.g., IC₅₀ measurements) across studies, controlling for variables like pH, solvent, and cell lines .

- Metabolic Stability : Use LC-MS to track degradation products and confirm active species .

Case Study : A study on N-methyl analogs showed 50% lower anticancer activity than the methoxybenzyl derivative, highlighting substituent-dependent effects .

What spectroscopic and computational methods are optimal for characterizing this compound?

Advanced Question

- FT-IR : Identify functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, CF₃ at ~1150 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8 ppm, aromatic protons split by CF₃) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .

Reference Data : For 2-nitro-4-(trifluoromethyl)aniline derivatives, ¹⁹F NMR shows a singlet at δ -62 ppm .

What are the key physicochemical properties of this compound relevant to drug discovery?

Basic Question

- Molecular Weight : ~330 g/mol (estimated from analogs in ).

- LogP : Predicted >2.5 due to CF₃ and methoxybenzyl groups, enhancing lipid solubility .

- Solubility : Limited aqueous solubility; use DMSO or PEG-based solvents for in vitro studies .

Experimental Validation : Perform shake-flask assays to measure partition coefficients .

What mechanistic insights explain its interactions with biological targets?

Advanced Question

- Nitro Reduction : In vivo reduction of -NO₂ to -NHOH or -NH₂ generates reactive species that inhibit enzymes (e.g., cytochrome P450) via covalent binding .

- CF₃ Effects : The trifluoromethyl group stabilizes hydrophobic interactions with protein pockets, as seen in kinase inhibitors .

Methodology : Use stopped-flow kinetics to study reduction pathways and LC-HRMS to identify protein adducts .

What safety protocols are recommended for handling this compound?

Basic Question

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid skin contact/inhalation.

- Storage : Store in amber vials at -20°C to prevent nitro group degradation .

- Waste Disposal : Neutralize with reducing agents (e.g., Fe²⁺) before disposal to detoxify nitro intermediates .

How does the 4-methoxybenzyl group influence pharmacokinetics compared to other N-substituents?

Advanced Question

- Metabolic Stability : The methoxy group slows oxidative metabolism compared to N-ethyl or N-methyl groups, as shown in microsomal assays .

- Toxicity : Reduced hepatotoxicity in rodent models compared to halogenated derivatives, likely due to decreased reactive metabolite formation .

Experimental Design : Compare AUC and Cmax values in pharmacokinetic studies across substituent variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.